molecular formula C22H34N2O6 B159017 Boc-D-lysine(ip/cbz) CAS No. 135101-22-3

Boc-D-lysine(ip/cbz)

Cat. No.: B159017
CAS No.: 135101-22-3
M. Wt: 422.5 g/mol
InChI Key: SCMKUYJJYHUAJP-GOSISDBHSA-N
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Description

Boc-D-lysine(ip/cbz) is a compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz). These protecting groups prevent unwanted reactions during peptide synthesis, making Boc-D-lysine(ip/cbz) a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-lysine(ip/cbz) involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, while the Cbz group is introduced using benzyl chloroformate (CbzCl) under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of Boc-D-lysine(ip/cbz) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-D-lysine(ip/cbz) undergoes several types of reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) and removal of the Cbz group using catalytic hydrogenation (Pd-C, H2).

    Substitution: The protected amino groups can participate in substitution reactions to form peptide bonds.

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Cbz Deprotection: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

Major Products Formed

The major products formed from these reactions are the deprotected lysine derivatives, which can then be used in further peptide synthesis .

Scientific Research Applications

Boc-D-lysine(ip/cbz) is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis, allowing for the creation of complex peptides and proteins.

    Biology: Used in the study of protein structure and function by enabling the synthesis of specific peptide sequences.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools.

Mechanism of Action

The mechanism of action of Boc-D-lysine(ip/cbz) involves the protection of amino groups, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Cbz group is stable under acidic conditions but can be removed by catalytic hydrogenation . This dual protection allows for selective deprotection and sequential peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-lysine: Similar to Boc-D-lysine(ip/cbz) but with only the Boc protecting group.

    Cbz-L-lysine: Similar to Boc-D-lysine(ip/cbz) but with only the Cbz protecting group.

    Fmoc-D-lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc or Cbz.

Uniqueness

Boc-D-lysine(ip/cbz) is unique due to its dual protection, allowing for greater flexibility and control in peptide synthesis. The combination of Boc and Cbz groups provides stability under different reaction conditions, making it a versatile tool in organic synthesis .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKUYJJYHUAJP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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